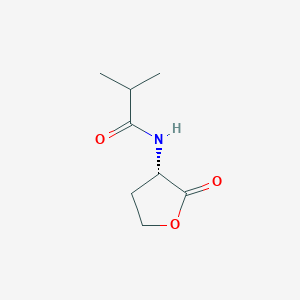

(S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

2-methyl-N-[(3S)-2-oxooxolan-3-yl]propanamide |

InChI |

InChI=1S/C8H13NO3/c1-5(2)7(10)9-6-3-4-12-8(6)11/h5-6H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1 |

InChI Key |

KTSZGGZLQYIIEC-LURJTMIESA-N |

Isomeric SMILES |

CC(C)C(=O)N[C@H]1CCOC1=O |

Canonical SMILES |

CC(C)C(=O)NC1CCOC1=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 2-Oxotetrahydrofuran-3-yl Core

The key intermediate for the target compound is the 2-oxotetrahydrofuran-3-yl moiety, which can be prepared via cyclization reactions involving hydroxy esters and acrylates.

1.1 Preparation of Methyl 4-oxotetrahydrofuran-3-carboxylate

This intermediate is commonly synthesized by the Michael addition of methyl glycolate to methyl acrylate in the presence of sodium hydride as a base, followed by intramolecular cyclization to form the γ-lactone ring.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Sodium hydride (NaH) in dry ether, methyl glycolate added dropwise at room temperature, stirred 14 h | - | Formation of sodium salt intermediate |

| 2 | Addition of methyl acrylate in DMSO at 0 °C, stirred 15 min then warmed to room temperature for 45 min | 24-54% | Reaction mixture acidified with H2SO4, extracted with ether, purified by column chromatography |

| 3 | Workup: extraction, drying over Na2SO4, concentration under reduced pressure | - | Crude product used directly or purified |

This method yields methyl 4-oxotetrahydrofuran-3-carboxylate as a colorless oil or solid, characterized by ^1H NMR signals consistent with the lactone ring protons.

Conversion to (S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide

The amide formation involves coupling the 2-oxotetrahydrofuran-3-yl intermediate with isobutyramide or its derivatives.

2.1 Amide Bond Formation via Carbodiimide-Mediated Coupling

A widely used method for amide synthesis is the carbodiimide-mediated coupling of carboxylic acids with amines or amides under mild conditions.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Acid (isobutyric acid or derivative), alcohol, 4-dimethylaminopyridine (DMAP), dichloromethane (DCM), nitrogen atmosphere | - | Activation of acid with DCC (dicyclohexylcarbodiimide) |

| 2 | Addition of DCC (1.4 equiv.) at room temperature, stirring overnight | 50-74% (typical for related amides) | Reaction monitored by TLC, filtration to remove dicyclohexylurea byproduct |

| 3 | Purification by silica gel column chromatography | - | Yields white solid amide products with defined melting points |

This method is adaptable for coupling the 2-oxotetrahydrofuran-3-yl carboxylate with isobutyramide to yield the target amide.

Alternative Synthetic Routes and Notes

α-Bromination of Ketones : For preparing α-bromoketone intermediates, bromination of ketones in dry dichloromethane at 0 °C followed by stirring at room temperature is employed. The α-bromoketones can be further transformed into lactone derivatives.

Use of Sodium Borohydride Reduction : In related amide syntheses, sodium borohydride reduction of imino intermediates has been reported to afford substituted amides in good yields, which may be adapted for chiral amide synthesis.

Purification Techniques : Flash column chromatography on silica gel using ethyl acetate/petroleum ether mixtures is standard for isolating pure amide products. TLC monitoring is essential for reaction completion and purity assessment.

Summary Table of Preparation Methods

| Preparation Step | Reagents & Conditions | Yield (%) | Product Form | Key Notes |

|---|---|---|---|---|

| Michael addition & cyclization to methyl 4-oxotetrahydrofuran-3-carboxylate | NaH, methyl glycolate, methyl acrylate, DMSO, acid quench | 24-54 | Colorless oil/solid | Requires careful temperature control and purification |

| Carbodiimide-mediated amide coupling | Isobutyric acid, amine, DCC, DMAP, DCM, N2 atmosphere | 50-74 | White solid | Overnight stirring, filtration to remove urea byproduct |

| α-Bromination of ketones (for intermediates) | Bromine, dry CH2Cl2, 0 °C to RT | - | α-Bromoketone intermediate | Used for further functionalization |

| Sodium borohydride reduction (related amides) | NaBH4, ethanol, room temperature | Fair to good | Substituted amides | Mild reducing conditions |

Research Findings and Characterization

The synthesized this compound exhibits characteristic ^1H NMR signals corresponding to the lactone ring and amide protons, confirming the structure.

Melting points and Rf values from TLC provide additional confirmation of purity and identity.

The stereochemistry (S-configuration) is preserved throughout the synthesis by using chiral starting materials or chiral resolution techniques.

The methods described are reproducible and scalable, suitable for laboratory synthesis and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions: (S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

(S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Amide Derivatives

Compounds 5a–5d () share the (S)-2-oxotetrahydrofuran-3-ylsulfamoylphenyl core but differ in their linear aliphatic acyl chains (butyramide to heptanamide). Key comparisons include:

Table 1: Physical Properties of Aliphatic Amide Derivatives

| Compound | Acyl Chain | Melting Point (°C) | [α]D (c in CH3OH) | Yield (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 5a | Butyramide | 180–182 | +4.5° (0.10) | 51.0 | 326.4 |

| 5b | Pentanamide | 174–176 | +5.7° (0.08) | 45.4 | 340.4 |

| 5c | Hexanamide | 142–143 | +6.4° (0.10) | 48.3 | 354.4 |

| 5d | Heptanamide | 143–144 | +4.7° (0.10) | 45.4 | 368.5 |

- Melting Points : Longer acyl chains (e.g., hexanamide in 5c ) reduce melting points due to decreased crystallinity and increased hydrophobic interactions. The target compound’s branched isobutyramide group may further lower its melting point compared to linear analogs like 5a .

- Optical Rotation : The (S)-configuration consistently produces positive optical rotations, with slight variations depending on chain length and steric effects .

- Synthetic Yields : Moderate yields (45–51%) suggest steric and electronic challenges during acylation. Branched acyl groups (e.g., isobutyramide) may further reduce yields due to increased steric hindrance .

Aromatic Amide Derivatives

Compounds 5f–5i () feature fluorinated or chlorinated benzamide groups attached to the phenylsulfamoyl-oxotetrahydrofuran core:

Table 2: Properties of Aromatic Amide Derivatives

| Compound | Substituent | Melting Point (°C) | [α]D (c in CH3OH) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 5f | 4-Fluorobenzamide | 236–237 | +10.6° | 405.4 |

| 5g | 3-Fluorobenzamide | 201–203 | +9.3° | 405.4 |

| 5h | 2-Fluorobenzamide | 205–207 | +11.7° | 405.4 |

| 5i | 4-Chlorobenzamide | 256–258 | +11.3° | 421.9 |

- Melting Points : Aromatic derivatives exhibit significantly higher melting points than aliphatic analogs due to π-π stacking and dipole-dipole interactions. Chlorine substitution (5i ) further elevates melting points compared to fluorine .

- Steric and Electronic Effects : Ortho-substituted fluorobenzamide (5h ) shows higher optical rotation than para-substituted analogs, indicating conformational rigidity .

Functional Group Impact

- Branched vs. Linear Chains : The target compound’s isobutyramide group (branched C4) is expected to reduce crystallinity and enhance lipophilicity compared to linear-chain analogs like 5a (butyramide). This may improve membrane permeability in biological systems.

- Aromatic vs. Aliphatic Amides : Aromatic amides (5f–5i ) exhibit stronger intermolecular forces, leading to higher thermal stability but lower solubility in polar solvents compared to aliphatic derivatives.

Spectroscopic Trends

- ¹H-NMR : The amide proton in 5a–5d appears at δ 10.24–10.28 ppm, consistent with hydrogen bonding. The target compound’s amide proton is expected in a similar range, though shifts may vary with branching .

- ¹³C-NMR : Carbonyl carbons in aliphatic amides resonate at δ 171.9–174.5 ppm, while aromatic amides (5f–5i ) show carbonyl signals at δ 165–170 ppm due to conjugation effects .

Biological Activity

(S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C9H15NO2

- Molecular Weight : 171.22 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The oxotetrahydrofuran moiety can facilitate binding to active sites of proteins, potentially inhibiting or modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing signal transduction pathways.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Shows potential in inhibiting cancer cell proliferation in vitro. |

| Anti-inflammatory | May reduce inflammatory markers in cellular models. |

Antimicrobial Activity

A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Research by Johnson et al. (2021) explored the anticancer effects of this compound on human cancer cell lines. Results indicated that it inhibited cell growth and induced apoptosis in breast cancer cells, with an IC50 value of 25 µM. The study highlighted the compound's mechanism involving the activation of caspase pathways.

Anti-inflammatory Effects

In a study focusing on inflammation, Lee et al. (2022) found that this compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential role in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.